molecular formula C14H14N8O4S3 B1514398 (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

Cat. No.: B1514398
M. Wt: 457.5 g/mol
InChI Key: MLYYVTUWGNIJIB-ZDZFQHAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazolin-13C2,15N is a labeled cephalosporin antibiotic, specifically designed for use as an internal standard in mass spectrometry. This compound is a derivative of cefazolin, a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria . The isotopic labeling with carbon-13 and nitrogen-15 allows for precise quantification and tracking in biological and chemical research.

Scientific Research Applications

Cefazolin-13C2,15N is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking. Some key applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefazolin in complex mixtures.

    Biology: Employed in studies of bacterial resistance mechanisms and antibiotic efficacy.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cefazolin in the body.

    Industry: Applied in quality control processes to ensure the consistency and potency of cefazolin-containing products.

Mechanism of Action

Target of Action

The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.

Action Environment

The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear

Future Directions

The development of new antibiotics is a crucial area of research due to the increasing prevalence of antibiotic-resistant bacteria. This compound, with its complex structure and multiple functional groups, could potentially be a candidate for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefazolin-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the cefazolin molecule. The process typically starts with the synthesis of labeled precursors, which are then integrated into the cefazolin structure through a series of chemical reactions. The key steps include:

    Formation of the β-lactam ring: This involves the cyclization of a labeled amino acid derivative.

    Attachment of the side chains: The labeled side chains are attached to the β-lactam ring through amide bond formation.

    Final purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of Cefazolin-13C2,15N follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of isotopically labeled precursors is carefully controlled to ensure consistent labeling and product quality.

Chemical Reactions Analysis

Types of Reactions: Cefazolin-13C2,15N undergoes several types of chemical reactions, including:

    Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.

    Oxidation: The thiadiazole ring can undergo oxidation, affecting the antibiotic’s activity.

    Substitution: The side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis products: Inactive open-ring derivatives.

    Oxidation products: Modified thiadiazole derivatives.

    Substitution products: Various substituted cefazolin derivatives.

Comparison with Similar Compounds

Cefazolin-13C2,15N is unique due to its isotopic labeling, which distinguishes it from other cephalosporin antibiotics. Similar compounds include:

    Cefazolin: The non-labeled parent compound.

    Cefalexin: Another cephalosporin antibiotic with a similar spectrum of activity.

    Cefuroxime: A cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

The isotopic labeling in Cefazolin-13C2,15N allows for more precise analytical applications, making it particularly valuable in research settings.

Properties

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVTUWGNIJIB-ZDZFQHAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Reactant of Route 3
Reactant of Route 3
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Reactant of Route 4
Reactant of Route 4
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Reactant of Route 5
Reactant of Route 5
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

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